3-((4-chlorobenzyl)thio)-7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
Description
This compound belongs to the imidazo[2,1-c][1,2,4]triazole class, characterized by a bicyclic core fused with a triazole ring. Key structural features include:
- Position 3: A (4-chlorobenzyl)thio group, introducing a sulfur atom and a lipophilic 4-chlorophenyl moiety.
- Position 7: A 4-ethoxyphenyl substituent, providing steric bulk and electron-donating properties via the ethoxy group.
Synthetic routes for analogous compounds typically involve regioselective alkylation or azo coupling, as demonstrated in , and 7 . Structural characterization relies on advanced NMR techniques (¹H, ¹³C, ¹⁵N) to confirm regiochemistry and isomerism .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS/c1-2-25-17-9-7-16(8-10-17)23-11-12-24-18(23)21-22-19(24)26-13-14-3-5-15(20)6-4-14/h3-10H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJWQCDAYMMOOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorobenzyl)thio)-7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 4-ethoxyphenylhydrazine to form the desired imidazo[2,1-c][1,2,4]triazole compound under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((4-chlorobenzyl)thio)-7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperature, pH, and solvent choice to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives with different functional groups.
Scientific Research Applications
Pharmacological Properties
-
Anticancer Activity :
- Research indicates that imidazotriazole derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Studies have demonstrated that it can effectively target specific signaling pathways involved in tumor growth and metastasis .
-
Cholinesterase Inhibition :
- The compound has been evaluated for its ability to inhibit cholinesterase enzymes, which play a crucial role in neurotransmission. This inhibition is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's disease. The compound's structure allows it to interact effectively with the active site of cholinesterase, leading to enhanced neuroprotective effects .
- Dopamine Receptor Modulation :
Case Studies
-
In Vitro Studies :
- In vitro assays have demonstrated that the compound significantly reduces the viability of cancer cells while sparing normal cells, indicating its selective toxicity towards cancerous tissues. For instance, a study showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines .
-
Animal Models :
- Animal studies have further validated the efficacy of this compound in vivo. In mouse models of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
Data Tables
Mechanism of Action
The mechanism of action of 3-((4-chlorobenzyl)thio)-7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cellular membranes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Key Analogues and Their Pharmacological Profiles
Key Observations:
- Antibacterial Activity : Methylthio substituents at position 3 paired with 4-methylphenyl at position 7 (e.g., compound 15 and 48) show potent antibacterial effects, outperforming ampicillin .
- Antifungal Activity : Chloro-substituted phenyl groups at position 7 (e.g., 3-chlorophenyl in ) enhance antifungal potency, likely due to increased lipophilicity and membrane penetration .
- The (4-chlorobenzyl)thio group could improve target binding via halogen interactions.
Physicochemical Properties
Table 2: Predicted Physicochemical Parameters
- Lipophilicity : The target compound’s higher molecular weight and logP (vs. methylthio analogues) suggest slower metabolic clearance but possible challenges in aqueous solubility.
- Acid Dissociation (pKa) : Thiol-containing analogues (e.g., ) have pKa ~4.37, enabling ionization at physiological pH, which affects membrane permeability .
Structure-Activity Relationships (SAR)
- Position 3 : Thioether groups (e.g., methylthio, benzylthio) enhance antibacterial activity compared to thiols, likely due to improved stability and reduced ionization .
- Position 7 : Electron-donating groups (e.g., ethoxy) may reduce antifungal efficacy but improve interactions with bacterial enzymes. Halogenated aryl groups (e.g., 3-chlorophenyl) optimize antifungal activity .
Biological Activity
The compound 3-((4-chlorobenzyl)thio)-7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is part of a class of imidazo[2,1-c][1,2,4]triazoles that have garnered attention due to their diverse biological activities. This article presents a detailed overview of the biological activity of this compound, including its pharmacological properties and potential therapeutic applications.
Structural Characteristics
The compound features a complex structure that includes:
- An imidazo[2,1-c][1,2,4]triazole core.
- A 4-chlorobenzylthio group.
- A 4-ethoxyphenyl substituent.
These structural components contribute to its interaction with various biological targets.
Anticancer Activity
Research indicates that compounds within the imidazo[2,1-c][1,2,4]triazole family exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by inhibiting key signaling pathways. Studies have shown that similar derivatives can inhibit the activity of thymidylate synthase and other enzymes critical for DNA synthesis in cancer cells .
- Cell Line Studies : In vitro studies demonstrated cytotoxic effects against various cancer cell lines such as MDA-MB-435 (melanoma) and K-562 (leukemia), with IC50 values indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Activity
The imidazo[2,1-c][1,2,4]triazole derivatives have also shown promising antimicrobial properties:
- Broad Spectrum : Compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria with varying degrees of effectiveness .
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.125–8 µg/mL | |
| Escherichia coli | 0.125–8 µg/mL |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit cholinesterase enzymes and potentially modulate cannabinoid receptors .
- Molecular Docking Studies : Computational studies suggest favorable binding interactions with key proteins involved in cancer progression and microbial resistance mechanisms.
Case Studies
Several studies have explored the efficacy of similar imidazo[2,1-c][1,2,4]triazole derivatives:
Q & A
Q. What are the standard synthetic routes for preparing 3-((4-chlorobenzyl)thio)-7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole?
The synthesis typically involves multi-step protocols:
- Imidazole ring formation : Condensation of glyoxal derivatives with ammonia and formaldehyde under acidic conditions, as described for analogous imidazo-triazole scaffolds .
- Thioether linkage : Reaction of the intermediate with 4-chlorobenzyl thiol under controlled pH (7–9) to avoid disulfide byproducts .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol-water . Yield optimization requires precise temperature control (70–80°C) and inert atmospheres to prevent oxidation .
Q. How is the compound characterized to confirm structural integrity?
Key techniques include:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., 4-ethoxyphenyl proton signals at δ 6.8–7.2 ppm and chlorobenzyl-S-CH at δ 4.1–4.3 ppm) .
- Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H] at m/z 441.08) and fragmentation patterns .
- Elemental analysis : Matching calculated vs. observed C, H, N, S, and Cl percentages (e.g., C: 59.12%, H: 4.35%) .
Q. What preliminary biological assays are recommended for screening its pharmacological potential?
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Antimicrobial activity : Broth microdilution for MIC values against S. aureus and E. coli .
- In silico docking : Prioritize targets like COX-2 or EGFR using AutoDock Vina, leveraging the triazole-thioether motif’s binding affinity .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., thioether formation) be experimentally validated?
- Kinetic studies : Monitor reaction progress via HPLC to identify intermediates and rate-determining steps .
- Isotopic labeling : Use S-labeled 4-chlorobenzyl thiol to trace sulfur incorporation via MS .
- DFT calculations : Model transition states for thiolate-nucleophile attack on the imidazole intermediate .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Dose-response re-evaluation : Ensure consistency in assay protocols (e.g., serum concentration, incubation time) .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Structural analogs : Compare activity of derivatives (e.g., 4-fluorophenyl vs. 4-ethoxyphenyl) to isolate substituent effects .
Q. How is the stability of the compound assessed under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and analyze via UV-Vis spectroscopy at λ~270 nm .
- Plasma stability : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound using LC-MS/MS .
- Light/thermal stability : Accelerated stability studies (ICH guidelines) with degradation product identification .
Q. What computational methods predict structure-activity relationships (SAR) for this scaffold?
- 3D-QSAR : CoMFA/CoMSIA models using triazole-thioether derivatives’ IC data .
- Molecular dynamics : Simulate binding to ATP-binding pockets (e.g., kinases) over 100 ns trajectories .
- ADMET prediction : SwissADME for bioavailability, BBB permeability, and CYP inhibition profiles .
Data Contradiction and Optimization
Q. How to address low yields during the final cyclization step?
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) to enhance ring closure .
- Solvent optimization : Compare polar aprotic solvents (DMF vs. DMSO) to improve reaction homogeneity .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 6 hrs) and improve yield by 15–20% .
Q. What analytical techniques differentiate polymorphic forms of the compound?
- PXRD : Identify distinct diffraction patterns (e.g., 2θ peaks at 12.4°, 18.7°) .
- DSC/TGA : Monitor melting points and thermal decomposition profiles (e.g., endotherm at 215°C) .
- Raman spectroscopy : Detect polymorph-specific vibrational modes (e.g., C-S stretch at 680 cm) .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
